molecular formula C15H15BrO B1405561 1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene CAS No. 1427460-98-7

1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene

Cat. No. B1405561
M. Wt: 291.18 g/mol
InChI Key: UXCHJAOWBKCGSK-UHFFFAOYSA-N
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Description

“1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene” is a chemical compound with the molecular formula C15H15BrO. Its molecular weight is 291.18 g/mol .


Synthesis Analysis

The synthesis of a similar compound, “1-(bromomethyl)-3,5-dimethoxybenzene”, was carried out through a straightforward three-step procedure starting from 3,5-dihydroxybenzoic acid . Although the exact synthesis process for “1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene” is not mentioned in the search results, it might involve similar steps.

Scientific Research Applications

Polymer Synthesis

1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene and related compounds have been studied for their potential in synthesizing various polymers. Uhrich et al. (1992) explored the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene to produce hyperbranched polymers with high molecular weight, which can undergo modifications like acylation and benzylation (Uhrich, Hawker, Fréchet, & Turner, 1992). Kobayashi et al. (2012) synthesized a branched poly(phenylene ethylene) with bromomethyl groups, indicating potential functionalization using these groups (Kobayashi, Sumi, & Konishi, 2012).

Crystallography and Structural Analysis

Ebersbach et al. (2022) studied the crystal structures of compounds like 3,5-bis(bromomethyl)phenyl acetate, revealing insights into molecular interactions and structural aggregates formed in the presence of bromomethyl substituents (Ebersbach, Seichter, & Mazik, 2022).

Chemical Synthesis and Reactions

The bromination of related compounds and their conversion into various functionalized derivatives has been a topic of research. Aitken et al. (2016) investigated the bromination of 1,4-dimethoxy-2,3-dimethylbenzene and its conversion into sulfur-functionalized quinone derivatives (Aitken, Jethwa, Richardson, & Slawin, 2016).

Organic Chemistry Research

In organic chemistry, the use of bromomethyl groups in various compounds, like the ones related to 1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene, has been explored for different purposes. Wagner & Nuyken (2003) discussed the synthesis of benzyl bromide functionalized poly(phenyleneethynylene)s, highlighting the utility of these groups in creating polymers with well-defined chemical reactivity (Wagner & Nuyken, 2003).

properties

IUPAC Name

1-[2-(bromomethyl)phenoxy]-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-11-7-12(2)9-14(8-11)17-15-6-4-3-5-13(15)10-16/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCHJAOWBKCGSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=CC=C2CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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